2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide
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Overview
Description
2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro, hydroxy, benzoxazolyl, and iodo groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole moiety, followed by its coupling with a chlorinated benzamide derivative. Key steps include:
Formation of Benzoxazole: The benzoxazole ring is synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzoxazole intermediate is then coupled with a chlorinated benzamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Iodination: The final step involves the selective iodination of the benzamide ring, typically using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Substitution: Sodium azide, potassium carbonate, and DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the presence of halogen atoms (chloro and iodo) enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-hydroxy-3-(benzoxazol-2-yl)phenyl]-5-iodobenzamide: Lacks the methyl group on the benzoxazole ring.
2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-benzamide: Lacks the iodo group on the benzamide ring.
Uniqueness
2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and iodo groups allows for versatile chemical modifications, while the benzoxazole moiety provides a scaffold for biological interactions .
Properties
IUPAC Name |
2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClIN2O3/c1-11-2-7-19-17(8-11)25-21(28-19)15-10-13(4-6-18(15)26)24-20(27)14-9-12(23)3-5-16(14)22/h2-10,26H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSNOYYVBDQVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)I)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClIN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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